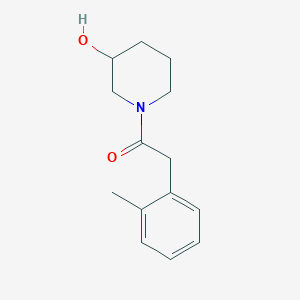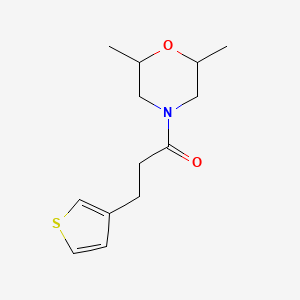
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone, also known as DPPHM, is a novel compound that has gained significant attention in scientific research. It is a synthetic molecule that is used in various laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone involves its ability to modulate various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone in laboratory experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of using (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its potential as a drug candidate for the treatment of cancer, as it has been found to exhibit anticancer effects in preclinical studies. Additionally, further research is needed to elucidate the precise mechanisms of action of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with 3-hydroxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone, which can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation in the brain.
Propriétés
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(17(22)19-10-6-9-15(21)11-19)13(2)20(18-12)14-7-4-3-5-8-14/h3-5,7-8,15,21H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLAXQQQAPQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)

![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)
![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)




![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)


